5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one
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Overview
Description
5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one typically involves a multicomponent reaction. One efficient method includes the use of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction is carried out under mild conditions and the products can be isolated by crystallization without the need for chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.
Scientific Research Applications
5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-b]pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,9,12,14,16H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFBNWHNGDDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(NC1NC(=O)C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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